Methyl o-toluate
Overview
Description
Methyl o-toluate: , also known as methyl 2-methylbenzoate, is an organic compound with the molecular formula C9H10O2. It is a clear, colorless liquid with a floral odor. This compound is an ester derived from o-toluic acid and methanol. It is primarily used in the synthesis of various chemical intermediates and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl o-toluate is typically synthesized through the esterification of o-toluic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The general reaction is as follows:
o-Toluic acid+MethanolAcid CatalystMethyl o-toluate+Water
Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where o-toluic acid and methanol are mixed in the presence of an acid catalyst. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting this compound is then purified through distillation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl o-toluate can undergo oxidation to form o-toluic acid.
Reduction: It can be reduced to form 2-methylbenzyl alcohol.
Substitution: The ester group can be hydrolyzed to form o-toluic acid and methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed:
Oxidation: o-Toluic acid
Reduction: 2-Methylbenzyl alcohol
Hydrolysis: o-Toluic acid and methanol
Scientific Research Applications
Chemistry: Methyl o-toluate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the preparation of 2-(azidomethyl)benzoic acid, which is a key intermediate in the synthesis of certain heterocyclic compounds .
Biology: In biological research, this compound is used as a model compound to study ester hydrolysis and enzyme-catalyzed reactions. It is also used in the synthesis of biologically active molecules.
Medicine: this compound is used in the synthesis of pharmaceutical intermediates. It is a precursor in the production of certain drugs and active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used as a solvent, plasticizer, and fragrance ingredient. It is also used in the manufacture of resins, coatings, and adhesives.
Mechanism of Action
Methyl o-toluate exerts its effects primarily through its ester functional group. The ester group can undergo hydrolysis in the presence of acids or bases to form o-toluic acid and methanol. This hydrolysis reaction is catalyzed by esterases and other enzymes in biological systems. The molecular targets and pathways involved in the hydrolysis of this compound include the active sites of esterases and the catalytic mechanisms of these enzymes.
Comparison with Similar Compounds
Methyl p-toluate: An ester derived from p-toluic acid and methanol.
Methyl m-toluate: An ester derived from m-toluic acid and methanol.
Ethyl o-toluate: An ester derived from o-toluic acid and ethanol.
Comparison: Methyl o-toluate is unique due to its specific esterification of o-toluic acid with methanol, resulting in distinct physical and chemical properties. Compared to methyl p-toluate and methyl m-toluate, this compound has a different position of the methyl group on the benzene ring, which affects its reactivity and applications. Ethyl o-toluate, on the other hand, has a different alkyl group (ethyl instead of methyl), which influences its boiling point, solubility, and other physical properties.
Properties
IUPAC Name |
methyl 2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWZECQNFWFVFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048208 | |
Record name | Methyl 2-methylbenzoate | |
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Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Methyl o-toluate | |
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Vapor Pressure |
0.16 [mmHg] | |
Record name | Methyl o-toluate | |
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CAS No. |
89-71-4, 25567-11-7 | |
Record name | Methyl 2-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-71-4 | |
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Record name | Methyl o-toluate | |
Source | ChemIDplus | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, methyl-, methyl ester | |
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Record name | Methyl o-toluate | |
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Record name | Benzoic acid, 2-methyl-, methyl ester | |
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Record name | Methyl 2-methylbenzoate | |
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Record name | Methyl o-toluate | |
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Record name | METHYL O-TOLUATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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